keto-D-fructose 6-phosphate

Description

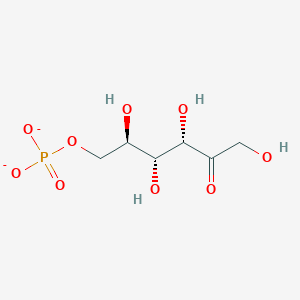

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11O9P-2 |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t4-,5-,6-/m1/s1 |

InChI Key |

GSXOAOHZAIYLCY-HSUXUTPPSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Metabolic Pathways and Interconversions Involving Keto D Fructose 6 Phosphate

Central Role in Glycolysis and Gluconeogenesis

Keto-D-fructose 6-phosphate is a crucial intermediate in both the catabolic pathway of glycolysis and the anabolic pathway of gluconeogenesis. sapientia.rowikipedia.org Its formation and consumption are tightly regulated steps that help control the direction of glucose metabolism based on the cell's energetic needs.

Isomerization from Glucose 6-Phosphate via Phosphoglucoisomerase (GPI)

The formation of this compound in glycolysis begins with the reversible isomerization of glucose 6-phosphate (G6P). This reaction is catalyzed by the enzyme phosphoglucose (B3042753) isomerase (PGI), also known as phosphohexose isomerase. sapientia.rowikipedia.org The conversion of the aldose, G6P, to the ketose, F6P, is a critical step that prepares the molecule for the subsequent phosphorylation at the C-1 position. sapientia.rolibretexts.org

The mechanism involves the enzyme first opening the ring structure of glucose 6-phosphate. wikipedia.orgyoutube.com This is followed by an isomerization reaction that proceeds through a cis-enediol intermediate. wikipedia.orgebi.ac.uk Finally, the enzyme catalyzes the closing of the ring to form fructose (B13574) 6-phosphate. wikipedia.orgyoutube.com The reaction is readily reversible, and its direction is determined by the relative concentrations of the two molecules. wikipedia.orgproteopedia.org

Phosphorylation to Fructose 1,6-Bisphosphate by Phosphofructokinase (PFK)

In a key regulatory step of glycolysis, this compound is phosphorylated to fructose 1,6-bisphosphate. sapientia.rowikipedia.org This irreversible reaction is catalyzed by the enzyme phosphofructokinase-1 (PFK-1) and utilizes a molecule of ATP as the phosphate (B84403) donor. sapientia.rolibretexts.orgebi.ac.uk This step is considered the first committed step of glycolysis because fructose 1,6-bisphosphate is destined for this pathway. sapientia.ro

The activity of PFK-1 is subject to allosteric regulation. It is activated by AMP and fructose 2,6-bisphosphate and inhibited by ATP. wikipedia.orgnih.gov This regulation ensures that the rate of glycolysis is responsive to the energy status of the cell. wikipedia.org

Hydrolysis from Fructose 1,6-Bisphosphate via Fructose-1,6-Bisphosphatase

In the reverse pathway of gluconeogenesis, this compound is formed by the hydrolysis of fructose 1,6-bisphosphate. reactome.orgnih.gov This reaction is catalyzed by the enzyme fructose-1,6-bisphosphatase (FBPase), which removes the phosphate group from the C-1 position. nih.govolink.comuniprot.org This is a key regulatory point in gluconeogenesis and is essentially irreversible. ketone.com

FBPase is allosterically inhibited by AMP and fructose 2,6-bisphosphate, which prevents a futile cycle of simultaneous glycolysis and gluconeogenesis. nih.gov The regulation of PFK-1 and FBPase ensures that one pathway is favored over the other depending on the cell's metabolic requirements. nih.gov

Involvement in the Pentose (B10789219) Phosphate Pathway

D-Fructose Metabolism Pathways Yielding D-Fructose 6-Phosphate

Dietary fructose is primarily metabolized in the liver, but other tissues can also utilize it. The initial step in fructose metabolism can lead to the formation of this compound through different enzymatic reactions.

Fructokinase-Independent Pathways (Hexokinase Activity)

In tissues such as adipose tissue and muscle, the enzyme hexokinase can directly phosphorylate fructose to produce this compound. nih.gov Hexokinase has a higher affinity for glucose, so this pathway is more significant when glucose concentrations are low. nih.gov This phosphorylation "traps" the fructose within the cell for further metabolism, typically through glycolysis. wikipedia.org In individuals with essential fructosuria, a condition where the primary fructose-metabolizing enzyme is deficient, the hexokinase pathway becomes the main route for fructose utilization. wikipedia.org In some specific cell types, like certain tumor islet cells, the phosphorylation of D-fructose is primarily catalyzed by hexokinase, leading to the formation of fructose 6-phosphate which is then preferentially channeled into the pentose phosphate pathway. nih.gov

Connections to Other Carbohydrate Metabolic Routes

The significance of this compound extends far beyond glycolysis and gluconeogenesis, as it serves as a critical branch point, connecting to a variety of other metabolic pathways. umaryland.edu

Amino Sugar and Nucleotide Sugar Metabolism

This compound is a direct precursor for the synthesis of amino sugars. nih.govresearchgate.net The enzyme L-glutamine:D-fructose-6-phosphate amidotransferase catalyzes the transfer of an amino group from glutamine to fructose 6-phosphate, forming glucosamine (B1671600) 6-phosphate. researchgate.net This reaction is a committed step in the biosynthesis of various essential biomolecules, including N-acetylglucosamine, which is a fundamental component of glycoproteins, glycolipids, and chitin. nih.gov Furthermore, fructose 6-phosphate can be converted to mannose 6-phosphate, a precursor for the synthesis of GDP-mannose, which is vital for the glycosylation of proteins. nih.gov

Carbon Fixation in Photosynthetic Organisms

In photosynthetic organisms, this compound is a key intermediate in the Calvin cycle, the pathway responsible for carbon fixation. rose-hulman.edulibretexts.org During the regeneration phase of the cycle, fructose 6-phosphate is formed from fructose-1,6-bisphosphate. rose-hulman.edu It then participates in a series of reactions catalyzed by enzymes like transketolase, which transfers a two-carbon unit from fructose 6-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and xylulose-5-phosphate. rose-hulman.edulibretexts.org This process is essential for regenerating the initial CO2 acceptor molecule, ribulose-1,5-bisphosphate, allowing the cycle to continue. wikipedia.org

Galactose Metabolism Linkages

The metabolism of galactose is intricately linked to that of glucose and fructose. Galactose is converted to glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate. minams.edu.pk Glucose-6-phosphate is readily interconvertible with fructose-6-phosphate (B1210287) by the enzyme phosphoglucose isomerase. nih.gov This connection allows the carbon skeleton of galactose to enter the central metabolic pathways of glycolysis or the pentose phosphate pathway via fructose-6-phosphate. In some bacteria, an alternative pathway for galactose metabolism exists where D-tagatose 1,6-diphosphate, an isomer of fructose 1,6-diphosphate, is cleaved by an aldolase (B8822740). nih.gov

Pentose and Glucuronate Interconversions

Starch and Sucrose (B13894) Metabolism

In plants, sucrose is the primary form of transported sugar, and its metabolism is directly linked to this compound. frontiersin.org Sucrose, a disaccharide of glucose and fructose, is synthesized in the cytosol from UDP-glucose and fructose 6-phosphate by the enzyme sucrose-phosphate synthase, followed by dephosphorylation. frontiersin.org Conversely, the breakdown of sucrose provides fructose and glucose, which can be phosphorylated to fructose 6-phosphate and glucose 6-phosphate, respectively, to enter central metabolism. nih.gov Starch, the primary storage carbohydrate in plants, is synthesized from ADP-glucose, which is derived from glucose-1-phosphate, a compound in equilibrium with glucose-6-phosphate and subsequently fructose-6-phosphate. rose-hulman.edu Therefore, this compound is central to both the synthesis and breakdown of these major carbohydrates. nih.gov

Entner-Doudoroff Pathway Connections

This compound, often referred to as fructose 6-phosphate (F6P), serves as a critical metabolic branch point in some microorganisms, connecting glycolysis with the Entner-Doudoroff (ED) pathway. asm.orgresearchgate.net The ED pathway is a series of reactions that catabolize glucose to pyruvate (B1213749). wikipedia.org It is a primary route for glucose metabolism in many bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, because they lack the key glycolytic enzyme phosphofructokinase-1. nih.gov

In organisms that possess both the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and the ED pathway, F6P can be channeled into either route. asm.org The conversion of F6P to glucose 6-phosphate (G6P) by the enzyme phosphoglucose isomerase directs the flow of metabolites towards the ED pathway. asm.orgpnas.org G6P is then oxidized to 6-phosphogluconate, which is the substrate for the first unique enzyme of the ED pathway, 6-phosphogluconate dehydratase. wikipedia.orgnih.gov This ultimately leads to the formation of pyruvate and glyceraldehyde-3-phosphate. ou.edu

The choice between the EMP and ED pathways can be influenced by the organism's energy needs. For instance, the EMP pathway yields more ATP per molecule of F6P compared to the ED pathway. asm.org However, the ED pathway has its own advantages and is essential for the metabolism of certain substrates in some bacteria. asm.org

Table 1: Key Enzymes in the Entner-Doudoroff Pathway Connection

| Enzyme | Reaction Catalyzed | Role in Connecting F6P to the ED Pathway |

| Phosphoglucose Isomerase | Fructose 6-phosphate ⇌ Glucose 6-phosphate | Directs F6P into the ED pathway by converting it to G6P. asm.orgpnas.org |

| 6-Phosphogluconate Dehydratase | 6-Phosphogluconate → 2-keto-3-deoxy-6-phosphogluconate + H₂O | A key enzyme unique to the ED pathway, committing G6P-derived metabolites to this route. wikipedia.orgnih.gov |

| 2-Keto-3-deoxy-6-phosphogluconate Aldolase | 2-Keto-3-deoxy-6-phosphogluconate ⇌ Pyruvate + Glyceraldehyde-3-phosphate | The final unique step of the ED pathway, producing key metabolic intermediates. ou.edufrontiersin.org |

Precursor Role in Biosynthesis of Complex Carbohydrates

This compound is a pivotal precursor for the synthesis of various complex carbohydrates, including mucopolysaccharides and storage polysaccharides like starch and glycogen (B147801). britannica.combritannica.com

Mucopolysaccharide Precursor

Fructose 6-phosphate is a direct precursor for the biosynthesis of mucopolysaccharides, which are also known as glycosaminoglycans (GAGs). britannica.com These are long, unbranched polysaccharides consisting of repeating disaccharide units. The synthesis of GAGs is crucial for the formation of connective tissues.

A key step in this process is the conversion of fructose 6-phosphate to glucosamine-6-phosphate. cloudfront.net This reaction is catalyzed by glutamine:fructose-6-phosphate aminotransferase, which introduces an amino group from glutamine into the fructose 6-phosphate molecule. tuscany-diet.netpageplace.de This aminosugar then serves as a fundamental building block for the synthesis of various GAGs. For example, fructose can stimulate the production of hyaluronic acid, a major glycosaminoglycan, through the hexosamine biosynthesis pathway, which starts with the conversion of fructose 6-phosphate. pnas.org

Storage Polysaccharide Formation (Starch, Glycogen) via Glucose 6-Phosphate Conversion

The conversion of fructose 6-phosphate to glucose 6-phosphate is a critical step that links it to the synthesis of the primary storage polysaccharides: starch in plants and glycogen in animals and bacteria. britannica.combritannica.com This reversible isomerization is catalyzed by the enzyme phosphoglucose isomerase. tuscany-diet.net

Once formed, glucose 6-phosphate is then converted to glucose 1-phosphate by phosphoglucomutase. tuscany-diet.net Glucose 1-phosphate is the direct precursor for the synthesis of activated glucose donors, namely ADP-glucose for starch synthesis and UDP-glucose for glycogen synthesis. jove.comoup.com These activated sugar nucleotides are then used by starch synthase and glycogen synthase, respectively, to add glucose units to the growing polysaccharide chains. oup.com

In plants, during active photosynthesis, triose phosphates are converted to fructose 6-phosphate, which then leads to starch synthesis for energy storage. oup.com In animals, after a meal, excess glucose is taken up by the liver and muscle cells, converted to glucose 6-phosphate, and then to fructose 6-phosphate and back to glucose 6-phosphate to be stored as glycogen. tuscany-diet.net

Enzymology of Keto D Fructose 6 Phosphate Metabolism

Enzymes Catalyzing Direct Transformations of D-Fructose 6-Phosphate (and its Keto form)

The metabolism of D-fructose 6-phosphate is primarily managed by three key enzymes: Phosphofructokinase (PFK), Glucose-6-Phosphate Isomerase (also known as Phosphoglucoisomerase), and D-Fructose-6-Phosphate Aldolase (B8822740) (FSA). These enzymes catalyze the direct conversion of D-fructose 6-phosphate to various other critical metabolic compounds.

Phosphofructokinase (PFK)

Phosphofructokinase (PFK) is a pivotal regulatory enzyme in the glycolytic pathway. dntb.gov.ua It catalyzes the phosphorylation of D-fructose 6-phosphate to produce D-fructose 1,6-bisphosphate, a committed step in glycolysis. hmdb.ca This reaction utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. qmul.ac.uk

The phosphoryl acceptor for phosphofructokinase, D-fructose-6-P, can exist in solution as four different forms due to tautomerization and anomerization: the cyclic α- and β-furanose anomers, and the acyclic keto and hydrated keto forms. researchgate.net To determine the specificity of the PFK active site, researchers have utilized structurally locked, isosteric analogues of these forms. researchgate.net

Kinetic studies have revealed that the active site of PFK from rabbit muscle demonstrates a tautomeric specificity for the cyclic furanose forms of its substrate. researchgate.net Furthermore, the enzyme exhibits a more stringent anomeric specificity during the phosphorylation step, exclusively recognizing the β-D-fructofuranose anomer. researchgate.netgenome.jp This absolute stereoselectivity for the β-anomer highlights the precise structural requirements of the PFK active site. qmul.ac.ukgenome.jp

To further probe the active site of PFK, various analogues of D-fructose 6-phosphate have been synthesized and their kinetic properties analyzed. A notable analogue, 2,5-anhydro-D-mannitol-1-P, which mimics β-D-fructofuranose-6-P, was found to be an effective alternate substrate for PFK. Its kinetic constants were remarkably close to those of the natural substrate, D-fructose 6-phosphate. researchgate.net

| Analogue | Structural Representation | Enzymatic Activity | Kinetic Parameter |

| 2,5-Anhydro-D-mannitol-1-P | β-D-fructofuranose-6-P analogue | Alternate Substrate | Km = 0.41 mM, Vmax = 87% relative to fructose-6-P researchgate.net |

| 2,5-Anhydro-D-glucitol-6-P | α-D-fructofuranose-6-P analogue | Competitive Inhibitor | Ki = 0.34 mM researchgate.net |

| D-Xylulose-5-P | Acyclic keto form analogue | Inactive | Not applicable researchgate.net |

| Dihydroxyacetone | Acyclic keto form analogue | Inactive | Not applicable researchgate.net |

The systematic name for phosphofructokinase is ATP:β-D-fructose-6-phosphate 1-phosphotransferase, which precisely describes its catalytic function. qmul.ac.ukgenome.jp The enzyme facilitates the transfer of a phosphate group from ATP to the 1-position of β-D-fructofuranose 6-phosphate, yielding β-D-fructofuranose 1,6-bisphosphate and ADP. qmul.ac.uk While ATP is the primary phosphoryl donor, other nucleoside triphosphates such as UTP, CTP, and ITP can also serve as donors. genome.jp The enzyme can also phosphorylate other sugar phosphates like D-tagatose 6-phosphate and sedoheptulose (B1238255) 7-phosphate. genome.jp

Glucose-6-Phosphate Isomerase (Phosphoglucoisomerase) Activity and Mechanism

Glucose-6-phosphate isomerase (GPI), also known as phosphoglucose (B3042753) isomerase (PGI) or phosphohexose isomerase (PHI), is the enzyme responsible for the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P). wikipedia.orgproteopedia.org This reaction is a crucial step in both glycolysis and gluconeogenesis, and its direction is determined by the relative concentrations of the substrate and product. hmdb.caproteopedia.org

The catalytic mechanism of GPI involves a three-step process:

Ring Opening: The enzyme binds to the pyranose form of glucose-6-phosphate. A "push-pull" mechanism involving specific amino acid residues (His388 and Lys518) facilitates the opening of the glucose ring to form an open-chain aldose. wikipedia.org

Isomerization: The substrate is then rotated, and an enzymatic residue (Glu357) abstracts a proton from the C2 carbon to form a cis-enediolate intermediate, which is stabilized by another residue (Arg272). Glu357 then donates a proton to the C1 carbon, leading to the formation of the open-chain ketose, fructose-6-phosphate. wikipedia.org

Ring Closing: The enzyme facilitates the closure of the fructose (B13574) ring, releasing the final product. proteopedia.org

This intricate mechanism highlights the precise orchestration of amino acid residues within the active site to achieve the aldose-ketose isomerization.

D-Fructose-6-Phosphate Aldolase (FSA)

D-fructose-6-phosphate aldolase (FSA) is an enzyme that catalyzes the reversible aldol (B89426) reaction between dihydroxyacetone (DHA) and D-glyceraldehyde 3-phosphate (G3P) to form D-fructose 6-phosphate. uniprot.orgdiva-portal.org This enzyme belongs to the class I aldolases and utilizes a Schiff base mechanism. researchgate.net

The key steps in the FSA-catalyzed reaction are:

A lysine (B10760008) residue in the active site (K85) forms a Schiff base with the ketone substrate, dihydroxyacetone. diva-portal.orgresearchgate.net

Deprotonation of an α-hydrocarbon leads to the formation of an enamine. diva-portal.org

The enamine then attacks the aldehyde substrate (D-glyceraldehyde 3-phosphate), forming a new carbon-carbon bond. diva-portal.org

Hydrolysis of the imine releases the product, fructose 6-phosphate. diva-portal.org

FSA is of particular interest in biotechnology due to its ability to form chiral polyhydroxylated sugar-type structures and its unusual thermostability. uniprot.orgdiva-portal.org The enzyme is not inhibited by EDTA, indicating a metal-independent mode of action. uniprot.orgresearchgate.net

D-Sorbitol-6-Phosphate 2-Dehydrogenase (S6PDH) and Reversible Conversion to D-Sorbitol 6-Phosphate

D-Sorbitol-6-phosphate 2-dehydrogenase (S6PDH), also known as D-glucitol-6-phosphate dehydrogenase, is an oxidoreductase that catalyzes the reversible conversion between D-sorbitol 6-phosphate and keto-D-fructose 6-phosphate. wikipedia.orgtandfonline.com This reaction is NAD⁺/NADH dependent. wikipedia.orgnih.gov The systematic name for this enzyme is D-sorbitol-6-phosphate:NAD⁺ 2-oxidoreductase. wikipedia.org

In the forward reaction, D-sorbitol 6-phosphate is oxidized to this compound, with the concomitant reduction of NAD⁺ to NADH. wikipedia.org Conversely, in the reverse reaction, this compound is reduced to D-sorbitol 6-phosphate, utilizing NADH as the reducing agent. tandfonline.comnih.gov Kinetic studies of S6PDH from the plant pathogen Erwinia amylovora have shown that the enzyme is significantly faster at oxidizing D-sorbitol 6-phosphate than at reducing this compound. rcsb.org However, equilibrium analyses indicate that only a portion of the D-sorbitol 6-phosphate is converted to this compound in vitro. rcsb.org This enzyme is a key component of the sorbitol (or glucitol) catabolic pathway in organisms like Escherichia coli. tandfonline.com

Fructose-1,6-Bisphosphatase (FBPase) Activity

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis that catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate and inorganic phosphate. reactome.orgnih.gov This reaction is essentially the reverse of the reaction catalyzed by phosphofructokinase in glycolysis, though it is not a simple reversal as it does not produce ATP. wikipedia.org FBPase is typically a homotetrameric enzyme that requires divalent metal ions like Mg²⁺ or Mn²⁺ for its catalytic activity. nih.govuniprot.org

The activity of FBPase is subject to allosteric regulation. It is notably inhibited by AMP and fructose 2,6-bisphosphate. nih.gov The binding of AMP to an allosteric site induces a conformational change in the enzyme, leading to a less active state. nih.gov Fructose 2,6-bisphosphate, on the other hand, acts as a competitive inhibitor, binding to the active site. nih.gov This tight regulation prevents a futile cycle of ATP consumption that would occur if both FBPase and phosphofructokinase were simultaneously active. nih.gov

Enzymes Involved in Peripheral Pathways Affecting this compound Pool

Ketohexokinase (KHK) in Fructose Phosphorylation to Fructose-1-Phosphate (B91348)

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in dietary fructose metabolism. prospecbio.com It catalyzes the phosphorylation of fructose to fructose-1-phosphate, utilizing ATP as the phosphate donor. wikipedia.orgreactome.org This action is crucial as it traps fructose within the cell for further metabolism. While hexokinase can also phosphorylate fructose, its affinity for fructose is much lower than for glucose, making KHK the principal enzyme for fructose phosphorylation in tissues where it is expressed, such as the liver, renal cortex, and small intestine. prospecbio.comnih.gov

The phosphorylation of fructose by KHK can lead to a rapid depletion of intracellular ATP, particularly in the liver and kidney. nih.gov This process is linked to an increase in the degradation of AMP to uric acid. nih.gov The expression of KHK is tightly regulated and has been observed to be downregulated in certain cancers, such as hepatocellular carcinoma. nih.gov A deficiency in KHK leads to a benign metabolic disorder known as essential fructosuria, where fructose is excreted in the urine. prospecbio.com

Hexokinase (HK) Phosphorylation of D-Fructose to D-Fructose 6-Phosphate

Hexokinase is a crucial enzyme that initiates the process of glycolysis by phosphorylating hexoses, which are six-carbon sugars. wikipedia.orgwikidoc.org This process involves the transfer of a phosphate group from ATP to a hexose (B10828440) molecule, forming a hexose phosphate. wikipedia.orgwikidoc.org One of the key reactions catalyzed by hexokinase is the phosphorylation of D-fructose to D-fructose 6-phosphate. olink.comuniprot.orguniprot.org This reaction is a critical step in fructose metabolism. wikipedia.orgwikidoc.org

The phosphorylation of hexoses like glucose and fructose traps them within the cell, as the addition of a charged phosphate group prevents them from easily crossing the cell membrane. wikipedia.orgwikidoc.org This ensures that they are committed to intracellular metabolic pathways such as glycolysis or the pentose (B10789219) phosphate pathway. wikipedia.orgwikidoc.org While in most organisms, glucose is the primary substrate for hexokinases, the metabolism of fructose via hexokinase to fructose-6-phosphate is particularly significant in certain conditions, such as essential fructosuria. wikipedia.orgwikidoc.org

Different isoforms of hexokinase exist, with most in multicellular organisms being approximately 100 kDa in size. wikipedia.org Hexokinase IV, also known as glucokinase, is a specific isoform found in the liver and pancreas that plays a significant regulatory role in carbohydrate metabolism. wikipedia.orgwikidoc.org Unlike other hexokinases, glucokinase is not allosterically inhibited by its product, glucose-6-phosphate. wikipedia.orgwikidoc.org

Reaction Catalyzed by Hexokinase:

| Substrate | Enzyme | Product |

| D-fructose + ATP | Hexokinase (EC 2.7.1.1) | D-fructose 6-phosphate + ADP + H+ |

This table summarizes the phosphorylation of D-fructose by hexokinase. uniprot.orguniprot.org

Transaldolase Activity in Pentose Phosphate Pathway

Transaldolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). libretexts.orgwikipedia.org This pathway is a major route for glucose metabolism that generates NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. libretexts.orgmhmedical.com Transaldolase, along with transketolase, creates a reversible link between the PPP and glycolysis by catalyzing the interconversion of sugar phosphates. libretexts.orgebi.ac.uk

The enzyme facilitates the transfer of a three-carbon dihydroxyacetone group from a donor molecule, such as sedoheptulose 7-phosphate, to an acceptor molecule, glyceraldehyde 3-phosphate. wikipedia.orgnih.gov This reaction yields erythrose 4-phosphate and fructose 6-phosphate. libretexts.orgwikipedia.org The mechanism of transaldolase involves the formation of a Schiff base intermediate with a lysine residue in the active site, which attacks the carbonyl group of the substrate. wikipedia.orgebi.ac.uk

Key Reactions Involving Transaldolase in the PPP:

| Reactants | Enzyme | Products |

| Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | Transaldolase (EC 2.2.1.2) | Erythrose 4-phosphate + Fructose 6-phosphate |

This table outlines the reversible reaction catalyzed by transaldolase in the pentose phosphate pathway. libretexts.orgwikipedia.org

D-Fructose Phosphoketolase Activity on D-Fructose 6-Phosphate

D-fructose-6-phosphate phosphoketolase (EC 4.1.2.22) is an enzyme that plays a role in the pentose phosphate pathway. wikipedia.org It belongs to the family of lyases, specifically aldehyde-lyases, which are involved in the cleavage of carbon-carbon bonds. wikipedia.org This enzyme catalyzes the phospholytic cleavage of D-fructose 6-phosphate. wikipedia.org

The reaction involves D-fructose 6-phosphate and inorganic phosphate as substrates, yielding acetyl phosphate and D-erythrose 4-phosphate, along with water. wikipedia.org In some bacteria, such as Bifidobacterium lactis, a D-xylulose 5-phosphate/D-fructose 6-phosphate phosphoketolase (Xfp) has been identified and purified. nih.govnih.gov This enzyme exhibits dual specificity, acting on both D-xylulose 5-phosphate and D-fructose 6-phosphate. nih.govebi.ac.uk The specific activity of the purified Xfp from B. lactis with D-fructose 6-phosphate as a substrate is 4.28 units per mg of enzyme, and it has a Km value of 10 mM for this substrate. nih.govnih.gov The activity of fructose-6-phosphate phosphoketolase is a key taxonomic marker for the genus Bifidobacterium. oup.com

Reaction Catalyzed by D-Fructose-6-Phosphate Phosphoketolase:

| Reactants | Enzyme | Products |

| D-fructose 6-phosphate + Phosphate | D-fructose-6-phosphate phosphoketolase (EC 4.1.2.22) | Acetyl phosphate + D-erythrose 4-phosphate + H₂O |

This table details the cleavage of D-fructose 6-phosphate by D-fructose-6-phosphate phosphoketolase. wikipedia.org

Glutamine:Fructose-6-Phosphate Amidotransferase Function

Glutamine:fructose-6-phosphate amidotransferase (isomerizing) (EC 2.6.1.16), also known as glucosamine-6-phosphate synthase, is a rate-limiting enzyme that directs the flux of glucose into the hexosamine biosynthetic pathway. uniprot.orgebi.ac.uk This pathway is responsible for the synthesis of UDP-N-acetylglucosamine, a precursor for the glycosylation of proteins and lipids. uniprot.orgebi.ac.ukhmdb.ca

The enzyme catalyzes the conversion of D-fructose 6-phosphate to D-glucosamine 6-phosphate, using glutamine as the nitrogen donor. ebi.ac.ukuniprot.org The reaction is essentially irreversible and occurs across two distinct structural domains: an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to glutamate (B1630785) and ammonia (B1221849), and a C-terminal isomerase domain that utilizes the ammonia to synthesize glucosamine (B1671600) 6-phosphate. ebi.ac.uk In the absence of glutamine, the isomerase domain can convert fructose 6-phosphate to glucose 6-phosphate. ebi.ac.uk

Enzymatic Reaction Catalyzed by Glutamine:Fructose-6-Phosphate Amidotransferase:

| Reactants | Enzyme | Products |

| D-fructose 6-phosphate + L-glutamine | Glutamine:fructose-6-phosphate amidotransferase (EC 2.6.1.16) | D-glucosamine 6-phosphate + L-glutamate |

This table illustrates the conversion of D-fructose 6-phosphate and L-glutamine into D-glucosamine 6-phosphate and L-glutamate. uniprot.org

CDP-D-Fructose Biosynthesis via Fru-6-P Cytidylyltransferase (Mnp1)

The biosynthesis of CDP-D-fructose is a key step in the formation of CDP-D-mannitol in some bacteria, such as Streptococcus pneumoniae. nih.govoup.com This reaction is catalyzed by the enzyme Fru-6-P cytidylyltransferase, encoded by the mnp1 (also referred to as mnpA) gene. nih.govoup.comresearchgate.net This enzyme facilitates the transfer of a cytidine (B196190) monophosphate (CMP) group from cytidine triphosphate (CTP) to D-fructose-6-phosphate (Fru-6-P). nih.govoup.com

The product of this reaction, CDP-D-fructose, is subsequently reduced by another enzyme, CDP-D-fructose reductase (encoded by mnp2 or mnpB), to form CDP-D-mannitol. nih.govoup.com The Fru-6-P cytidylyltransferase shows specificity for CTP and Fru-6-P as substrates. oup.com The characterization of this biosynthetic pathway has been confirmed through in vitro enzymatic assays and analysis of the reaction products. nih.govoup.com A similar pathway involving the formation of CDP-6-D-fructose from CTP and D-fructose-6-phosphate has also been identified in Campylobacter jejuni. nih.gov

Kinetic Parameters of Mnp1 from Streptococcus pneumoniae:

| Substrate | Km (mM) | Vmax (µmol/min/mg) |

| CTP | 0.21 ± 0.02 | 1.15 ± 0.03 |

| Fru-6-P | 0.15 ± 0.01 | 1.20 ± 0.02 |

This table presents the Michaelis-Menten kinetic constants for the Fru-6-P cytidylyltransferase (Mnp1). nih.gov

5-Keto-D-Fructose Reductase (KFR) from Gluconobacter species

Certain species of acetic acid bacteria, such as Gluconobacter, are known to produce 5-keto-D-fructose (5-KF). nih.govresearchgate.net Within these bacteria, an NADPH-dependent 5-keto-D-fructose reductase (KFR) has been identified that is involved in the metabolism of 5-KF. nih.govnih.govidexlab.com This enzyme is found in the soluble fraction of the cytoplasm and suggests a pathway where 5-KF is transported into the cell and then reduced. nih.govnih.gov

In Gluconobacter sp. strain CHM43, the gene encoding KFR has been identified as kfr (GLF_2050). nih.govnih.gov Mutant strains lacking this gene exhibit reduced KFR activity and are unable to consume 5-KF. nih.govnih.gov Structural and phylogenetic analyses have revealed that KFR from this strain is a novel member of the shikimate dehydrogenase (SDH) family. nih.govnih.gov Despite structural similarities to SDH, KFR possesses distinct amino acid residues in its substrate-binding site, which are crucial for its specificity towards 5-KF. nih.govnih.gov

Reduction of 5-Keto-D-fructose to D-Fructose

The primary function of 5-keto-D-fructose reductase (KFR) in Gluconobacter species is the NADPH-dependent reduction of 5-keto-D-fructose to D-fructose. nih.govnih.gov This reaction is part of the metabolic pathway for 5-KF utilization within the bacterial cell. nih.gov The D-fructose produced can then be phosphorylated to fructose-6-phosphate and enter central metabolic pathways like the pentose phosphate pathway. nih.gov

Interestingly, research has shown that different 5-KF reductases can produce different stereoisomers. For instance, the KFR from Tatumella morbirosei and a protein from Gluconobacter oxydans (GOX1432) reduce 5-KF to D-fructose. nih.govresearchgate.netresearchgate.net In contrast, other reductases from G. oxydans (GOX0644) and Clostridium pasteurianum (CP-AKR) primarily produce L-sorbose from the reduction of 5-KF. nih.govresearchgate.netresearchgate.net This highlights the stereospecificity of these enzymes despite acting on the same substrate. The measurement of 5-KF can be performed using NADPH-dependent KFR from strains like G. japonicus NBRC 3260 or G. frateurii CHM 43. tandfonline.comunlp.edu.ar

Products of 5-Keto-D-fructose Reduction by Different Reductases:

| Enzyme Source | Primary Reduction Product |

| Tatumella morbirosei (TM-KFR) | D-fructose |

| Gluconobacter oxydans (GOX1432) | D-fructose |

| Gluconobacter oxydans (GOX0644) | L-sorbose |

| Clostridium pasteurianum (CP-AKR) | L-sorbose |

This table compares the primary products formed from the reduction of 5-keto-D-fructose by reductases from different microbial sources. nih.govresearchgate.netresearchgate.net

Specificity and Cofactor Requirements (NADPH)

The enzyme 5-ketofructose reductase (KFR) exhibits a high degree of specificity for its substrate and an absolute requirement for the cofactor NADPH. tandfonline.com Found in the soluble fraction of Gluconobacter species, KFR catalyzes the reduction of 5-keto-D-fructose to D-fructose. nih.govasm.org The reaction is heavily favored towards reduction, with the reverse reaction, the oxidation of D-fructose with NADP+, being much lower. nih.gov

Research has shown that KFR is highly specific for 5-keto-D-fructose. Other similar compounds, such as L-sorbose, 2-keto-D-gluconate, and 5-keto-D-gluconate, are not reduced by the enzyme, highlighting its precise substrate recognition. tandfonline.com The enzyme's activity is strictly dependent on NADPH as the electron donor. tandfonline.comoup.com This specificity for NADPH over NADH is a common feature for enzymes involved in anabolic pathways, where NADPH provides the necessary reducing power for biosynthesis. nih.gov The anchoring of the adenosine 2'-phosphate of NADPH is considered essential for its tight binding to this class of reductases. oup.com

The kinetic properties of KFR from Gluconobacter sp. have been characterized, showing a specific Michaelis constant (Km) for 5KF. nih.gov

Table 1: Kinetic Properties of 5-Ketofructose Reductase (KFR)

| Parameter | Value | Source Organism |

|---|---|---|

| Substrate | 5-keto-D-fructose (5KF) | Gluconobacter sp. |

| Cofactor | NADPH | Gluconobacter sp. |

| Optimum pH | ~6.0 | Gluconobacter cerinus |

This table summarizes the substrate and cofactor specificity, along with the optimal pH for KFR activity.

Characterization of KFR Gene (kfr) and Enzyme

The gene encoding 5-ketofructose reductase has been identified and characterized in Gluconobacter species. In Gluconobacter sp. strain CHM43, the gene is designated as kfr (locus tag GLF_2050). nih.govnih.gov Genetic studies have confirmed its function; a mutant strain created without the kfr gene demonstrated significantly lower KFR activity and an inability to consume 5KF, confirming the gene's physiological role in 5KF metabolism. nih.govasm.org

The KFR enzyme itself has been purified and characterized. The crystallized enzyme from Gluconobacter industrius was found to be a homotetramer, composed of four identical subunits. tandfonline.com

Table 2: Characteristics of the KFR Enzyme from Gluconobacter industrius

| Property | Value |

|---|---|

| Molecular Weight (Total) | 100,000 Da |

| Subunit Composition | 4 identical subunits |

| Molecular Weight (Subunit) | 25,000 Da |

This table outlines the key physical and structural characteristics of the purified 5-ketofructose reductase enzyme.

The enzyme is responsible for converting 5KF, which is produced in the periplasm, into fructose within the cytoplasm. This fructose is subsequently phosphorylated to fructose-6-phosphate and can enter central metabolic routes like the pentose phosphate pathway. nih.gov

Structural Homology and Classification (Shikimate Dehydrogenase Family)

Structural and phylogenetic analyses have revealed that 5-ketofructose reductase (KFR) belongs to the shikimate dehydrogenase (SDH) family of enzymes. nih.govnih.gov The crystal structure of KFR shows significant similarity to NADP+-dependent shikimate dehydrogenase, an enzyme crucial for the biosynthesis of aromatic amino acids in bacteria and plants. nih.govresearchgate.net

Furthermore, KFR shares a conserved catalytic dyad (Lys72 and Asp108) with the SDH family. nih.govresearchgate.net Mutating these residues resulted in enzymes with negligible activity, suggesting a catalytic mechanism similar to that of shikimate dehydrogenase. asm.orgnih.gov Phylogenetic analysis places KFR within a distinct subclass of the SDH family, indicating that it evolved from a primordial SDH protein to acquire its specific function in keto-fructose metabolism. nih.govresearchgate.net This classification establishes KFR as a new member of the functionally diverse shikimate dehydrogenase family. nih.gov

Regulation of Keto D Fructose 6 Phosphate Metabolic Flux

Allosteric Regulation of Phosphofructokinase-1 (PFK-1) Activity

Phosphofructokinase-1 (PFK-1) catalyzes the irreversible phosphorylation of fructose (B13574) 6-phosphate to fructose 1,6-bisphosphate, a committed step in glycolysis. wikipedia.org The activity of this enzyme is a primary control point and is subject to intricate allosteric regulation by various cellular metabolites that signal the energy status of the cell. vaia.com

Fructose-2,6-Bisphosphate (F2,6BP) as an Activator

Fructose-2,6-bisphosphate (F2,6BP) is the most potent allosteric activator of PFK-1. wikipedia.orgresearchgate.net Its presence significantly increases the affinity of PFK-1 for its substrate, fructose 6-phosphate, and overcomes the inhibitory effects of ATP. wikipedia.org F2,6BP is synthesized from fructose 6-phosphate by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.org An abundance of fructose 6-phosphate leads to a higher concentration of F2,6BP, creating a feed-forward stimulation of glycolysis. wikipedia.org This mechanism allows for a rapid increase in glycolytic flux when glucose is plentiful. wikipedia.org

Inhibition by ATP and Citrate (B86180)

High concentrations of adenosine (B11128) triphosphate (ATP) and citrate act as allosteric inhibitors of PFK-1. wikipedia.orgvaia.com ATP, the primary energy currency of the cell, binds to an allosteric site on PFK-1, separate from its substrate binding site, and decreases the enzyme's affinity for fructose 6-phosphate. wikipedia.orgvaia.com This inhibition signals that the cell has an adequate energy supply and that further glucose breakdown is unnecessary. vaia.com

Citrate, an intermediate of the citric acid cycle, also serves as an allosteric inhibitor. wikipedia.orgvaia.com An accumulation of citrate indicates that the citric acid cycle is saturated and that the biosynthetic precursors derived from glycolysis are abundant. vaia.com While the physiological relevance of citrate inhibition under normal conditions has been questioned, its inhibitory effect is well-documented in vitro. wikipedia.orgnih.gov The inhibitory action of ATP is enhanced by low pH, which can occur during anaerobic muscle function due to lactic acid production. wikipedia.org

Table 1: Allosteric Regulators of Phosphofructokinase-1 (PFK-1)

| Regulator | Effect on PFK-1 Activity | Cellular Condition Signaled |

| Fructose-2,6-Bisphosphate (F2,6BP) | Potent Activator | High glucose availability |

| Adenosine Monophosphate (AMP) | Activator | Low energy status |

| Adenosine Triphosphate (ATP) | Inhibitor | High energy status |

| Citrate | Inhibitor | Abundance of biosynthetic precursors |

Hormonal Modulation of D-Fructose 6-Phosphate Metabolism

Growth hormone (GH) also influences glucose metabolism, though its effects are complex. Acutely, GH can induce peripheral insulin (B600854) resistance, leading to a decrease in insulin-stimulated glucose uptake and glycogen (B147801) synthesis. physiology.org This can lead to an increase in intracellular glucose-6-phosphate, which can be isomerized to fructose-6-phosphate (B1210287), potentially increasing its availability. physiology.org Studies have shown that GH administration can increase hepatic glucose production through both gluconeogenesis and glycogenolysis. nih.gov Furthermore, GH signaling has been shown to regulate the expression of ketohexokinase, a key enzyme in fructose metabolism. biorxiv.org The interplay between GH and other hormones like insulin creates a complex regulatory environment for fructose 6-phosphate metabolism.

Transcriptional Regulation of Enzymes Involved

Long-term regulation of metabolic pathways like glycolysis and lipogenesis is achieved through the transcriptional control of key enzymes. Two major transcription factors involved in this process are the sterol regulatory element-binding protein-1c (SREBP-1c) and the carbohydrate-responsive element-binding protein (ChREBP). nih.govthieme-connect.com

SREBP-1c is considered a primary regulator of fatty acid and triglyceride synthesis in response to insulin. nih.govnih.gov Following a high-carbohydrate meal, insulin levels rise, leading to the activation of SREBP-1c, which in turn induces the expression of lipogenic enzymes. nih.govthieme-connect.com

ChREBP is activated by glucose metabolites, including glucose-6-phosphate and xylulose-5-phosphate, independently of insulin. nih.govfrontiersin.org It regulates the expression of genes involved in both glycolysis and lipogenesis, such as L-pyruvate kinase, fatty acid synthase, and acetyl-CoA carboxylase. frontiersin.orgpnas.org SREBP-1c and ChREBP work in a coordinated manner to ensure that the synthesis of fatty acids occurs only when both insulin and carbohydrates are abundant. nih.govnih.gov This dual control mechanism ensures that the liver appropriately manages nutrient storage. nih.gov

Table 2: Key Transcriptional Regulators and Their Target Pathways

| Transcription Factor | Primary Activator(s) | Major Metabolic Pathways Regulated |

| SREBP-1c | Insulin | Lipogenesis |

| ChREBP | Glucose metabolites | Glycolysis, Lipogenesis |

Metabolic Bypasses and Their Implications

While the main pathway for fructose metabolism involves its conversion to fructose 6-phosphate by hexokinase, an alternative and significant pathway exists, particularly in the liver, kidney, and small intestine. nih.govnih.gov This pathway involves the phosphorylation of fructose to fructose-1-phosphate (B91348) by the enzyme ketohexokinase (fructokinase). nih.govmdpi.com

This metabolic route bypasses the tightly regulated step catalyzed by PFK-1. nih.govmdpi.com Fructose-1-phosphate is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, both of which can enter the glycolytic pathway downstream of PFK-1. mdpi.commedsci.org This bypass allows for the rapid metabolism of fructose, even under conditions where glycolysis might be inhibited at the PFK-1 step, such as high ATP levels. pnas.org The lack of a negative feedback mechanism on ketohexokinase can lead to rapid ATP depletion and an accumulation of intermediates that can be channeled into lipogenesis. nih.govbmbreports.org

Cellular and Organismal Roles of Keto D Fructose 6 Phosphate

Energy Metabolism and ATP Generation

Fructose (B13574) 6-phosphate is a fundamental component of glycolysis, the primary pathway for adenosine (B11128) triphosphate (ATP) generation from glucose. wikipedia.org In this pathway, glucose is first phosphorylated to glucose 6-phosphate (G6P), which is then isomerized to fructose 6-phosphate by the enzyme phosphoglucose (B3042753) isomerase. hmdb.cawikipedia.org This conversion is a crucial step that prepares the molecule for the subsequent, irreversible commitment to glycolysis, catalyzed by phosphofructokinase-1 (PFK-1). wikipedia.org This enzyme phosphorylates F6P to fructose 1,6-bisphosphate, a reaction that is a major control point of glycolysis. wikipedia.org

The metabolism of fructose itself also leads to the formation of intermediates that fuel ATP production. When fructose is metabolized, particularly in the liver, it is first phosphorylated to fructose 1-phosphate and then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. These three-carbon molecules can then enter the glycolytic pathway to generate pyruvate (B1213749), which in turn can be used in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to produce a substantial amount of ATP. medsci.orgnih.gov This process, known as fructolysis, bypasses the main regulatory step of glycolysis catalyzed by PFK-1, allowing for a rapid influx of carbons into the energy-generating pathways. medsci.org

| Pathway | Starting Molecule | Key Intermediate | Role in ATP Generation |

| Glycolysis | Glucose | Fructose 6-Phosphate | Precursor to fructose 1,6-bisphosphate, committing carbon to ATP production. wikipedia.org |

| Fructolysis | Fructose | Fructose 1-Phosphate | Bypasses PFK-1, providing rapid substrate for downstream ATP generation. medsci.org |

Role in Inter-Organ Carbon Flux

Fructose 6-phosphate and its metabolic derivatives play a significant role in the distribution and utilization of carbon atoms between different organs. The liver is the primary site of fructose metabolism. wikipedia.org When fructose is consumed, it is efficiently taken up by the liver and converted into various metabolites, including glucose, lactate, and triglycerides. These molecules are then released into the bloodstream to be used by other tissues.

For instance, the carbon skeletons from fructose can be converted to glucose in the liver via gluconeogenesis and then transported to the brain and red blood cells, which rely heavily on glucose for energy. wikipedia.org Alternatively, fructose can be converted to lactate, which is released and can be taken up by tissues like the heart and skeletal muscle as an energy source. unil.ch This inter-organ flux of carbon, originating from fructose metabolism, is a key aspect of maintaining energy homeostasis throughout the body.

Implications in Cellular Bioenergetics and Redox Balance (e.g., NADP+ regeneration)

Fructose 6-phosphate is a critical link between glycolysis and the pentose (B10789219) phosphate pathway (PPP), a metabolic route essential for maintaining cellular redox balance. researchgate.net The PPP branches off from glycolysis at the level of glucose 6-phosphate, which is in ready equilibrium with fructose 6-phosphate. mdpi.com The oxidative phase of the PPP generates NADPH, the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+). mdpi.com

NADPH is a crucial reductant in a variety of biosynthetic reactions and is paramount for the regeneration of glutathione, a major cellular antioxidant. mdpi.com By providing the necessary substrate for the PPP, the pool of fructose 6-phosphate indirectly supports the cell's antioxidant defense system and the synthesis of nucleotides and certain amino acids. researchgate.net The non-oxidative phase of the PPP can also regenerate fructose 6-phosphate and glyceraldehyde 3-phosphate from pentose phosphates, thereby linking the pathway back to glycolysis. researchgate.net This interplay ensures that the cell can adjust the flux through glycolysis and the PPP to meet its specific needs for ATP and NADPH.

Metabolic Adaptation and Physiological Responses

The metabolism of fructose 6-phosphate is central to how cells adapt to different physiological conditions and nutrient availability.

The interconversion of glucose 6-phosphate and fructose 6-phosphate is a readily reversible reaction catalyzed by phosphoglucose isomerase. acs.org This allows for a dynamic equilibrium between the two hexose (B10828440) phosphates, enabling the cell to direct the metabolic flux according to its needs. For example, during gluconeogenesis, fructose 6-phosphate is converted to glucose 6-phosphate, which is then dephosphorylated to release free glucose. uomustansiriyah.edu.iq Conversely, when glucose is abundant, the conversion of glucose 6-phosphate to fructose 6-phosphate channels carbon into glycolysis for energy production. wikipedia.org This interconversion is a key element of metabolic flexibility.

Fructose metabolism is strongly linked to de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. nih.gov The breakdown of fructose in the liver generates a large amount of three-carbon intermediates that can be readily converted to acetyl-CoA, the primary building block for fatty acid synthesis. mdpi.com Because fructolysis bypasses the main regulatory checkpoint of glycolysis, high fructose intake can lead to a significant increase in the rate of DNL. ccjm.orgnih.gov This can result in the accumulation of triglycerides in the liver. The activation of lipogenic transcription factors, such as carbohydrate response element-binding protein (ChREBP), is a key mechanism through which fructose promotes DNL. nih.gov

Advanced Analytical Methodologies for D Fructose 6 Phosphate Research

Spectrophotometric and Amperometric Biosensor Applications for D-Fructose (Contextual)

While biosensors specific to D-fructose 6-phosphate are not commonplace, the principles underlying D-fructose detection provide a relevant framework. Spectrophotometric methods have been developed for the determination of hexosemonophosphates, including F6P nih.gov. These assays often involve enzymatic reactions that produce a chromogenic or fluorogenic product, allowing for quantification.

Amperometric biosensors, which measure the current generated by the oxidation or reduction of a substrate, have been successfully developed for D-fructose. These sensors typically immobilize an enzyme, such as D-fructose dehydrogenase (FDH), on an electrode surface. researchgate.net The enzymatic reaction generates an electrical signal proportional to the fructose (B13574) concentration. For instance, a biosensor utilizing FDH immobilized in a polymer matrix on a platinum electrode has been developed for the amperometric measurement of fructose researchgate.net. Another approach involves the direct electron transfer between fructose dehydrogenase and the electrode, forming the basis of third-generation biosensors nih.gov. These systems offer high sensitivity and stability for fructose detection nih.gov. While directly targeting D-fructose, the technology and principles are adaptable for the development of sensors for its phosphorylated derivatives like F6P.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Product Validation

Beyond their use as HPLC detectors, MS and NMR are powerful standalone techniques for the unequivocal identification and structural elucidation of F6P, crucial for validating its presence in reaction mixtures or biological extracts.

Mass Spectrometry (MS): High-resolution mass spectrometry can differentiate F6P from other sugar phosphate (B84403) isomers through detailed fragmentation analysis. Techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can generate unique fragment ions that are diagnostic for a specific isomer. thermofisher.cn For example, specific diagnostic fragments for the sodium adduct of fructose-6-phosphate (B1210287) have been identified using HCD MS2 thermofisher.cn. Tandem mass spectrometry (MS/MS or MSn) provides further structural information by fragmenting selected precursor ions thermofisher.cn.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom within the F6P molecule. Both ¹H and ³¹P NMR have been used to study sugar phosphates acs.org. NMR is particularly useful for studying the isomerization between F6P and G6P, as it can track the exchange of hydrogen atoms with deuterium when the reaction is performed in D₂O, confirming the involvement of a cis-enediol intermediate nih.gov. Furthermore, ¹H NMR has been used to identify and quantify the different tautomeric forms of fructose in solution, including the keto form researchgate.netnih.govanu.edu.au.

Isotopic Labeling Techniques for Metabolic Tracing

Isotopic labeling is a powerful technique to trace the metabolic fate of F6P and to quantify metabolic fluxes through pathways like glycolysis and the pentose (B10789219) phosphate pathway (PPP). This involves introducing a substrate enriched with a stable isotope, such as ¹³C-glucose, into a biological system. utexas.edunih.gov The distribution of the ¹³C label in downstream metabolites, including F6P, is then analyzed, typically by MS or NMR.

This approach allows researchers to:

Determine the relative and absolute concentrations of PPP metabolites nih.gov.

Quantify the flux through different metabolic pathways nih.gov. For instance, the labeling patterns in lactate derived from [1,2-¹³C]glucose can reveal the relative activities of glycolysis and the PPP nih.gov.

Elucidate precursor-product relationships within metabolic networks utexas.edu.

The duration of labeling is a critical parameter, with metabolites in glycolysis reaching isotopic steady-state within minutes, while other pathways may take longer nih.govucla.edu. Tracer-based metabolomics, through the analysis of mass isotopomer distributions, provides a quantitative measure of metabolic phenotypes utexas.edu.

Future Research Directions and Unexplored Areas

Elucidation of Enzyme-Substrate Interactions at Atomic Resolution

A complete understanding of how enzymes recognize and process keto-D-fructose 6-phosphate (F6P) requires detailed structural information. Future research will increasingly focus on obtaining atomic-resolution structures of F6P in complex with a wider array of enzymes.

Detailed Research Findings: High-resolution crystal structures of enzymes like phosphofructokinase (PFK) from various organisms, including Escherichia coli and Bacillus stearothermophilus, have been determined in complex with F6P or its products. rcsb.orgnih.govnih.govrcsb.org For instance, the crystal structure of Pfk-2 from E. coli in complex with fructose-6-P has been reported at a 2 Å resolution, offering insights into the allosteric inhibition by ATP. rcsb.orgnih.gov These studies reveal the intricate network of hydrogen bonds and nonpolar interactions that define the substrate-binding pocket. nih.gov

Future efforts in this area will likely involve:

Cryo-Electron Microscopy (Cryo-EM): This technique will be invaluable for capturing the structures of large, dynamic enzyme complexes that are difficult to crystallize, providing insights into their conformational changes during catalysis.

Time-Resolved Crystallography and Spectroscopy: These methods can provide "molecular movies" of the enzymatic reaction, capturing transient intermediate states and revealing the precise sequence of events during the binding and conversion of F6P.

Computational Modeling and Molecular Dynamics Simulations: In conjunction with experimental data, these approaches can model the dynamic behavior of F6P within the active site, predict the effects of mutations, and elucidate the energetic landscape of the catalytic process. nih.gov

These advanced techniques will move beyond static pictures to a dynamic understanding of enzyme-F6P interactions, crucial for rational enzyme engineering and the design of specific inhibitors or activators.

Comprehensive Mapping of Regulatory Networks Governing D-Fructose 6-Phosphate Flux

The metabolic fate of D-fructose 6-phosphate is tightly controlled by a complex web of regulatory interactions. While key allosteric regulators and transcriptional controls are known, a systems-level understanding of how these networks operate in concert is still developing.

Future research in this domain should aim to:

Integrate 'Omics' Data: Combine transcriptomic, proteomic, and metabolomic data to build more comprehensive and predictive models of F6P flux.

Dynamic Modeling: Develop dynamic models that can simulate how the network responds to various perturbations, such as changes in nutrient availability or hormonal signals.

Investigate Inter-pathway Communication: Elucidate the crosstalk between glycolysis, the pentose (B10789219) phosphate (B84403) pathway, gluconeogenesis, and other pathways that intersect at F6P, to understand how cellular resources are allocated.

A complete map of these regulatory networks will be essential for understanding metabolic diseases and for designing effective metabolic engineering strategies.

Investigation of this compound Dynamics in Diverse Physiological States

The concentration and flux of this compound can vary significantly in different physiological and pathological conditions. Investigating these dynamics is key to understanding the role of F6P metabolism in health and disease.

Detailed Research Findings: Alterations in fructose (B13574) and fructose phosphate metabolism have been implicated in a range of diseases:

Cancer: Cancer cells often exhibit reprogrammed metabolism, with increased flux through glycolysis (the Warburg effect). nih.gov Fructose metabolism can fuel both glycolysis and the pentose phosphate pathway, providing precursors for nucleotide and lipid synthesis to support rapid cell proliferation. mdpi.comresearchgate.netfrontiersin.org The fructose-6-phosphate (B1210287)/fructose-1,6-bisphosphate cycle, regulated by fructose-2,6-bisphosphate, plays a key role in controlling glycolytic rates in cancer cells. nih.govnih.gov

Diabetes: In diabetic states, the regulation of hepatic glucose production is impaired. The levels of fructose 2,6-bisphosphate, a key regulator of glycolysis and gluconeogenesis, are decreased in the liver of diabetic rats. nih.gov Increasing hepatic fructose 2,6-bisphosphate has been shown to overcome insulin (B600854) resistance and lower blood glucose in mouse models of type 2 diabetes. physiology.orgnih.gov

Hypoxia: Under low oxygen conditions, cells increase their reliance on glycolysis for ATP production. Fructose-1,6-bisphosphate, a downstream product of F6P, has been shown to support ATP production and maintain normal intracellular calcium levels during hypoxia. nih.gov The expression of PFKFB3, an enzyme that produces the potent glycolytic activator fructose-2,6-bisphosphate, is induced by hypoxia. nih.gov

Neurodegenerative Diseases: There is emerging evidence suggesting a link between fructose metabolism and neurodegenerative conditions like Alzheimer's disease. nih.govmedicalnewstoday.com Alterations in brain glucose metabolism are an early feature of the disease, and some studies suggest that fructose may contribute to metabolic changes in the brain that promote neurodegeneration. medicalnewstoday.comnih.govresearchgate.net

Future investigations should expand to other physiological states, including:

Aging: How do F6P dynamics change during the aging process and contribute to age-related metabolic decline?

Immune Response: What is the role of F6P metabolism in immune cell activation and function?

Development: How are F6P levels and fluxes regulated during embryonic development and tissue differentiation?

These studies will provide a more complete picture of the importance of F6P metabolism across the lifespan and in various disease contexts.

Exploration of Novel Enzymatic Activities and Metabolic Pathways Involving D-Fructose 6-Phosphate

While the canonical roles of D-fructose 6-phosphate are well-defined, there is potential for the discovery of novel enzymes that utilize F6P as a substrate and new metabolic pathways in which it participates.

Detailed Research Findings: A novel enzyme, fructose-6-phosphate aldolase (B8822740) (FSA), has been identified in Escherichia coli. nih.gov This enzyme catalyzes the aldol (B89426) cleavage of fructose 6-phosphate, an activity previously not described. nih.gov Another related gene, talC, also in E. coli, was found to encode a fructose-6-phosphate aldolase rather than a transaldolase as initially believed. nih.gov Furthermore, researchers have discovered a novel catalytic property of fructose-6-phosphate aldolase, where it can directly convert two 1-hydroxyalkanones into diketones in the presence of oxygen. researchgate.netnih.gov In the hyperthermophilic archaeon Thermococcus litoralis, a fructose-6-phosphate-forming, ATP-dependent fructokinase has been characterized, highlighting the diversity of fructose metabolism in extremophiles. nih.gov

Future research could focus on:

Genome Mining: Systematically screening genomic and metagenomic databases for enzymes with sequence homology to known F6P-metabolizing enzymes to identify new catalysts with novel specificities.

Metabolomic Profiling: Using untargeted metabolomics to search for novel F6P-derived metabolites in various organisms under different growth conditions.

Enzyme Promiscuity: Investigating the "promiscuous" or secondary activities of known enzymes with F6P, which could reveal previously unappreciated metabolic links.

The discovery of new enzymes and pathways will broaden our understanding of metabolic diversity and could provide new targets for biotechnology and medicine.

Biocatalytic Potential of D-Fructose 6-Phosphate Aldolase and Other Enzymes for Synthetic Applications

Enzymes that utilize D-fructose 6-phosphate as a substrate, particularly aldolases, hold significant promise as biocatalysts for the synthesis of valuable chemicals.

Detailed Research Findings: D-fructose-6-phosphate aldolase (FSA) is a particularly attractive enzyme for synthetic applications because it can form carbon-carbon bonds with high stereoselectivity. It has been used in chemo-enzymatic cascade reactions to synthesize complex polyhydroxylated compounds. A key advantage of some FSAs is their ability to use unphosphorylated dihydroxyacetone as a donor substrate, which is more cost-effective than its phosphorylated counterpart.

Future research in this area should explore:

Protein Engineering: Using rational design and directed evolution to alter the substrate specificity, stability, and catalytic efficiency of FSA and other enzymes for specific synthetic targets.

Cascade Reactions: Designing multi-enzyme cascade reactions that use F6P or its derivatives as building blocks to create complex molecules in a one-pot synthesis, minimizing purification steps and improving efficiency.

Immobilization and Process Optimization: Developing robust methods for immobilizing these enzymes to improve their reusability and stability in industrial-scale bioreactors.

The application of F6P-metabolizing enzymes in biocatalysis has the potential to provide greener and more efficient routes to a wide range of pharmaceuticals, fine chemicals, and biofuels.

Understanding D-Fructose 6-Phosphate's Role in Specific Organismal Adaptations

The metabolism of D-fructose 6-phosphate is likely tailored to meet the specific needs of different organisms in their unique environments. Understanding these adaptations can provide insights into metabolic evolution and flexibility.

Detailed Research Findings:

Plants: In plants, pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP) is a key regulatory enzyme in glycolysis and gluconeogenesis. Studies in Arabidopsis have shown that PFP is involved in the tolerance of seedlings to salt and osmotic stress. researchgate.net Fructose, F6P, and fructose 1,6-bisphosphate have been shown to act as antioxidants, protecting pea plants from cold-induced oxidative stress. nih.gov In guard cells, fructose 2,6-bisphosphate levels help determine the direction of carbohydrate metabolism in response to light. oup.com

Microorganisms: In the protozoan parasite Entamoeba histolytica, the conversion of fructose-6-phosphate to fructose-1,6-diphosphate (B8644906) is catalyzed by a unique enzyme that utilizes inorganic pyrophosphate instead of ATP. taylorandfrancis.com This adaptation reflects the parasite's anaerobic environment.

Future research should investigate:

Extremophiles: How is F6P metabolism adapted to function in organisms living in extreme temperatures, pH, or salinity? The characterization of a fructokinase from the hyperthermophile Thermococcus litoralis is a step in this direction. nih.gov

Pathogens: What is the role of F6P metabolism in the survival and virulence of pathogenic bacteria, fungi, and parasites? This could reveal novel drug targets.

Symbiotic Relationships: How is F6P metabolism coordinated between symbiotic partners, such as in nitrogen-fixing root nodules or in the gut microbiome?

By studying the diverse ways in which organisms have adapted their F6P metabolism, we can gain a deeper appreciation for the evolutionary plasticity of metabolic networks.

Q & A

Q. How is keto-D-fructose 6-phosphate quantified in biological samples, and what methodological considerations are critical for accuracy?

this compound can be separated and quantified using high-performance liquid chromatography (HPLC) with mixed-mode columns. A validated method employs a Newcrom B column (4.6 × 150 mm, 5 µm) with a mobile phase of 50% acetonitrile and 0.5% formic acid, detected via evaporative light scattering (ELSD) at 50°C. Key considerations include minimizing contamination from isomerization (e.g., glucose 6-phosphate) and ensuring proper sample preparation to stabilize phosphorylated intermediates .

Q. What is the metabolic role of this compound in glycolysis, and how is its conversion regulated?

this compound is a central intermediate in glycolysis, where it is converted to fructose 1,6-bisphosphate (F1,6BP) via phosphofructokinase (PFK). This step is a major regulatory node, controlled by allosteric effectors like ATP, citrate, and fructose 2,6-bisphosphate. The equilibrium between fructose 6-phosphate (F6P) and F1,6BP determines glycolytic flux, with PFK activity modulated by substrate availability and post-translational modifications .

Q. What experimental techniques are used to distinguish this compound from its structural isomers?

Structural differentiation relies on nuclear magnetic resonance (NMR) for stereochemical analysis and enzymatic assays using isomer-specific enzymes (e.g., phosphoglucose isomerase). HPLC with tandem mass spectrometry (LC-MS/MS) provides high specificity by leveraging mass-to-charge ratios and retention times .

Advanced Research Questions

Q. How do substrate analogs like D-tagatose 6-phosphate affect phosphofructokinase kinetics, and what insights do they provide into enzyme specificity?

D-Tagatose 6-phosphate, the C-4 epimer of D-fructose 6-phosphate, exhibits similar kinetic constants (Km and Vmax) to the native substrate, suggesting PFK’s active site tolerates stereochemical variations at C-4. Competitive inhibition studies with analogs reveal substrate-binding flexibility, informing mechanistic models of enzyme-substrate interactions .

Q. What experimental contradictions arise when studying PFK affinity for fructose 6-phosphate in vitro versus in vivo?

In vitro purification (e.g., Sephadex G-25 filtration) reduces PFK’s affinity for F6P, while glucagon treatment in hepatocytes decreases affinity by promoting phosphorylation. These discrepancies highlight the impact of cellular milieu (e.g., macromolecular crowding, post-translational modifications) on enzyme behavior, necessitating complementary in vivo assays (e.g., isotopic tracing) .

Q. How can metabolic flux analysis resolve the dynamics of the fructose 6-phosphate/fructose 1,6-bisphosphate cycle in liver tissue?

Carbon-14 labeling with [1-<sup>14</sup>C]galactose tracks randomization between glucose C-1 and C-6, reflecting cycling activity. In fed animals, ~15% of hepatic glucose undergoes recycling via triose phosphates, a process suppressed by glucagon. This method quantifies real-time flux adjustments under hormonal or nutritional perturbations .

Q. What methodological challenges arise in detecting low-abundance this compound during starch degradation in plants?

During starch breakdown, elevated glucose 1-phosphate and fructose 2,6-bisphosphate levels inhibit triose-phosphate utilization, complicating F6P detection. Stabilizing samples with phosphatase inhibitors and using rapid freeze-clamping techniques preserves phosphorylated intermediates for accurate HPLC or enzymatic analysis .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.